4-Hydroxyestrone-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

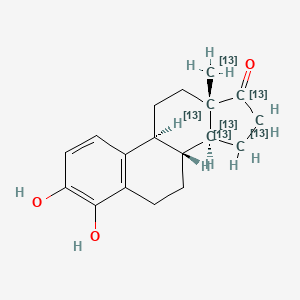

4-Hydroxyestrone-13C6 is a labeled form of 4-Hydroxyestrone, an endogenous estrogen metabolite. This compound is used primarily in scientific research due to its unique properties and applications. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for tracing and quantification in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyestrone-13C6 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the hydroxylation of estrone using labeled reagents. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the synthesis of labeled precursors, hydroxylation reactions, and purification to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyestrone-13C6 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its parent estrone form.

Substitution: This involves the replacement of functional groups in the molecule, often used in synthetic chemistry to create derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, estrone from reduction, and various substituted derivatives from substitution reactions .

Scientific Research Applications

4-Hydroxyestrone-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of estrogen metabolism.

Biology: Helps in studying the effects of estrogen metabolites on cellular processes and oxidative stress.

Medicine: Investigated for its potential neuroprotective effects and its role in neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.

Mechanism of Action

The mechanism of action of 4-Hydroxyestrone-13C6 involves its interaction with estrogen receptors and its role in oxidative stress pathways. It has been shown to protect neuronal cells against oxidative damage by increasing the cytoplasmic translocation of p53, resulting from SIRT1-mediated deacetylation of p53 . This mechanism highlights its potential in neuroprotection and its involvement in various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyestrone: The non-labeled form of the compound, used in similar research applications but without the isotopic tracing capabilities.

2-Hydroxyestrone: Another estrogen metabolite with different biological activities and applications.

4-Hydroxyestradiol: A related compound with similar neuroprotective properties but different metabolic pathways.

Uniqueness

4-Hydroxyestrone-13C6 is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of estrogen metabolism is crucial .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 4-Hydroxyestrone-13C6, and how can isotopic purity be confirmed?

- Methodological Answer : Synthesis typically involves isotopic labeling of the estrone backbone using ¹³C6 precursors, such as methyl iodide-¹³C or benzene-¹³C6 derivatives. Key steps include protecting the hydroxyl group during methylation to prevent side reactions. Isotopic purity (≥99%) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing ¹³C peak integration to unlabeled controls . Liquid chromatography-mass spectrometry (LC-MS) quantifies residual unlabeled impurities.

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Methodological Answer : Stable isotope dilution assays (SIDAs) using LC-MS/MS are preferred due to their specificity for distinguishing ¹³C-labeled analytes from endogenous metabolites. For structural confirmation, ¹³C-NMR is critical to verify labeling positions and exclude isotopic scrambling. Cross-validation with gas chromatography (GC-MS) ensures robustness in complex samples like plasma or tissue homogenates .

Q. How should researchers design initial experiments to assess this compound stability under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (e.g., simulated gastric fluid at pH 2 vs. plasma at pH 7.4) with time-course sampling. Use LC-MS to monitor degradation products, and compare half-lives to unlabeled 4-hydroxyestrone. Include controls with deuterated solvents to rule out artifactic isotope exchange .

Advanced Research Questions

Q. How can this compound be integrated into tracer studies to map estrogen metabolism pathways in vivo?

- Methodological Answer : Administer ¹³C-labeled compound via controlled dosing (e.g., intravenous bolus or infusion) in model organisms. Use kinetic modeling to calculate metabolic flux rates, with frequent sampling of blood, urine, and tissues. Data analysis should employ compartmental models to distinguish phase I/II metabolism (e.g., hydroxylation vs. sulfation) and correct for isotopic dilution effects .

Q. What strategies resolve contradictions in isotopic enrichment data between LC-MS and NMR platforms?

- Methodological Answer : Discrepancies often arise from matrix effects in LC-MS or signal overlap in NMR. To mitigate:

- For LC-MS: Normalize results using internal standards (e.g., deuterated analogs) and validate with standard addition methods.

- For NMR: Use ¹³C-edited HSQC experiments to isolate labeled peaks and apply line-shape fitting for quantification.

Cross-correlate datasets statistically (e.g., Bland-Altman plots) to identify systematic biases .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (temperature, solvent purity, catalyst batches). Share raw spectroscopic data (e.g., NMR FID files, MS spectra) in supplementary materials. Collaborative validation via round-robin testing across labs using identical reference standards reduces procedural variability .

Q. What are the ethical and technical considerations for using this compound in human cell line studies vs. animal models?

- Methodological Answer :

- In vitro : Use physiologically relevant concentrations (nanomolar to micromolar) validated by dose-response assays. Include estrogen receptor (ER)-negative cell lines as controls to confirm pathway specificity.

- In vivo : Adhere to institutional guidelines for radioactive/isotopic tracer use in animals. Monitor isotope excretion to ensure environmental safety and avoid bioaccumulation .

Q. Data Presentation & Literature Review

Q. How should large datasets from ¹³C-tracer studies be structured in publications to enhance reproducibility?

- Methodological Answer : Raw data (e.g., MS chromatograms, NMR spectra) should be archived in public repositories (e.g., MetaboLights). Processed data must include isotopic enrichment ratios, error margins, and statistical tests (e.g., ANOVA for inter-group comparisons). Use appendices for exhaustive tables, ensuring main text figures highlight key trends .

Q. What criteria differentiate high-quality literature sources for prior synthesis methods of this compound?

- Methodological Answer : Prioritize peer-reviewed journals with rigorous analytical validation (e.g., Journal of Labelled Compounds and Radiopharmaceuticals). Cross-check synthetic routes against patents and databases like SciFinder to identify conflicting protocols. Exclude sources lacking spectral data or detailed experimental sections .

Q. Troubleshooting & Innovation

Q. How can researchers adapt this compound protocols for novel applications, such as single-cell metabolomics?

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

292.32 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3,4-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i1+1,5+1,7+1,14+1,16+1,18+1 |

InChI Key |

XQZVQQZZOVBNLU-GSXYVCLNSA-N |

Isomeric SMILES |

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=C3C=CC(=C4O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.